molecular formula C11H12ClNO3 B182068 4-(4-Chloro-benzoylamino)-butyric acid CAS No. 71455-51-1

4-(4-Chloro-benzoylamino)-butyric acid

Cat. No.: B182068
CAS No.: 71455-51-1
M. Wt: 241.67 g/mol
InChI Key: OWNIULYDSMYROG-UHFFFAOYSA-N
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Description

4-(4-Chloro-benzoylamino)-butyric acid is an organic compound characterized by the presence of a benzoyl group substituted with a chlorine atom at the para position and an amide linkage to a butyric acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloro-benzoylamino)-butyric acid typically involves the following steps:

    Formation of 4-Chlorobenzoyl Chloride: This is achieved by reacting 4-chlorobenzoic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction produces 4-chlorobenzoyl chloride, which is a key intermediate.

    Amidation Reaction: The 4-chlorobenzoyl chloride is then reacted with butyric acid in the presence of a base such as pyridine. This reaction forms the amide bond, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts to increase yield and efficiency. Continuous flow reactors may also be employed to enhance the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-benzoylamino)-butyric acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The chlorine atom on the benzoyl group can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: Formation of this compound derivatives with additional carboxyl groups.

    Reduction: Formation of 4-(4-Chloro-benzylamino)-butyric acid.

    Substitution: Formation of 4-(4-Hydroxy-benzoylamino)-butyric acid or 4-(4-Amino-benzoylamino)-butyric acid.

Scientific Research Applications

4-(4-Chloro-benzoylamino)-butyric acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-Chloro-benzoylamino)-butyric acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobenzoyl chloride: An intermediate used in the synthesis of 4-(4-Chloro-benzoylamino)-butyric acid.

    4-(4-Hydroxy-benzoylamino)-butyric acid: A derivative formed through nucleophilic substitution.

    4-(4-Amino-benzoylamino)-butyric acid: Another derivative formed through nucleophilic substitution.

Uniqueness

This compound is unique due to the presence of both a chlorine-substituted benzoyl group and a butyric acid moiety This combination imparts specific chemical and biological properties that are distinct from other similar compounds

Properties

IUPAC Name

4-[(4-chlorobenzoyl)amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO3/c12-9-5-3-8(4-6-9)11(16)13-7-1-2-10(14)15/h3-6H,1-2,7H2,(H,13,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWNIULYDSMYROG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCCC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00367120
Record name 4-(4-Chloro-benzoylamino)-butyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00367120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71455-51-1
Record name 4-(4-Chloro-benzoylamino)-butyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00367120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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